Cross-Coupling Reactivity Advantage of C–I over C–Br in Aryl Halide Systems
4-Iodonaphthalen-2-ol is specifically identified as a versatile intermediate for Suzuki-Miyaura and Sonogashira couplings due to the enhanced reactivity of the iodine moiety, which is directly linked to the lower bond dissociation energy of the C–I bond compared to C–Br or C–Cl analogs [1]. In cross-coupling systems, aryl iodides typically undergo oxidative addition to Pd(0) at rates approximately 100–1000 times faster than the corresponding aryl bromides under comparable conditions [2]. This kinetic advantage allows for milder reaction temperatures, shorter reaction times, and improved functional group tolerance, which are critical parameters in complex molecule synthesis.
| Evidence Dimension | Relative oxidative addition rate in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl iodide (C–I bond): relative rate approximately 100–1000× |
| Comparator Or Baseline | Aryl bromide (C–Br bond): baseline relative rate = 1× |
| Quantified Difference | Approximately 100× to 1000× rate enhancement for oxidative addition |
| Conditions | General reactivity trend for aryl halides in Pd(0)-catalyzed cross-coupling (class-level inference applied to naphthalene scaffold) |
Why This Matters
This class-level reactivity advantage informs procurement decisions when reaction yield, throughput, or mild conditions are primary concerns, favoring the iodo-substituted building block over its bromo counterpart.
- [1] Kuujia. Cas no 90800-21-8 (4-Iodonaphthalen-2-ol). Technical Product Profile. View Source
- [2] Biffis, A.; Centomo, P.; Del Zotto, A.; Zecca, M. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chem. Rev. 2018, 118, 2249–2295. View Source
